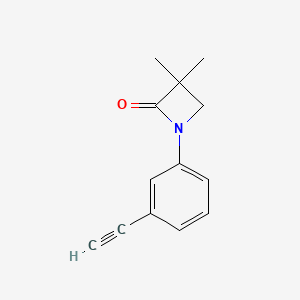

1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one

Description

1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one is a substituted azetidinone derivative characterized by a four-membered β-lactam ring fused with a 3-ethynylphenyl group at position 1 and two methyl groups at position 2. The ethynyl (C≡CH) substituent confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or bioactive molecules.

Properties

IUPAC Name |

1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-4-10-6-5-7-11(8-10)14-9-13(2,3)12(14)15/h1,5-8H,9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWAUDVSOZEORD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=CC=CC(=C2)C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377115 | |

| Record name | 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-64-4 | |

| Record name | 1-(3-Ethynylphenyl)-3,3-dimethyl-2-azetidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one can be achieved through several synthetic routes. One common method involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkyne. The reaction typically uses a palladium catalyst, such as PdCl2(PPh3)2, and a copper co-catalyst, such as CuI, in the presence of a base like diisopropylamine (DIPA) and a solvent like toluene .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The azetidinone ring can be reduced to form the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for nitration. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cancer Treatment

One of the most significant applications of 1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one is in the treatment of various cancers. The compound has shown promise as an inhibitor of the epidermal growth factor receptor (EGFR), particularly in mutated forms associated with cancer proliferation. Studies indicate that compounds targeting EGFR mutations can be effective against cancers such as lung cancer, breast cancer, and colorectal cancer .

Table 1: Cancer Types Targeted by EGFR Inhibitors

| Cancer Type | Specific Mutations Targeted |

|---|---|

| Lung Cancer | L858R, T790M |

| Breast Cancer | HER2-positive |

| Colorectal Cancer | Exon19 deletions |

| Ovarian Cancer | Various mutations |

| Glioblastoma | EGFR amplification |

Topical Applications

Research has indicated potential applications in dermatological formulations. The compound may be integrated into topical treatments aimed at skin cancers or conditions requiring localized treatment due to its ability to penetrate skin layers effectively .

Case Study:

A study assessed the bioavailability of this compound in topical formulations. Results demonstrated significant penetration through skin layers, suggesting its efficacy in treating superficial tumors or lesions .

Anti-Aging and Skin Health

The compound's properties could also be leveraged in cosmetic formulations aimed at improving skin health and combating signs of aging. Its role as an active ingredient in anti-aging creams is under investigation due to its potential to promote cellular regeneration and inhibit pathways associated with skin aging .

Table 2: Potential Cosmetic Applications

| Application | Benefits |

|---|---|

| Anti-Aging Creams | Promotes skin regeneration |

| Sunscreens | May enhance protection against UV damage |

| Moisturizers | Improves skin hydration |

Ongoing Studies

Current research is focused on optimizing the synthesis of this compound to enhance its efficacy and reduce production costs. Investigations into its pharmacokinetics and long-term effects are ongoing to establish safety profiles for both medicinal and cosmetic uses.

Mechanism of Action

The mechanism of action of 1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations:

- Substituent Position: Meta-substituted derivatives (e.g., ethynyl or amino at position 3) exhibit distinct electronic effects compared to para-substituted analogs (e.g., methoxy at position 4). Para-substituents often improve binding affinity to flat enzymatic pockets .

- Electronic Effects : Electron-withdrawing groups (e.g., -F, -C≡CH) increase the electrophilicity of the β-lactam carbonyl, enhancing reactivity toward nucleophilic attack .

- Steric Effects : Bulky groups (e.g., pyrazole in ) reduce off-target interactions, improving selectivity in inhibitor design.

Biological Activity

1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in various cellular processes. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular pathways, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H13N

- Molecular Weight : 185.25 g/mol

This compound features an azetidine ring substituted with a 3-ethynylphenyl group and two methyl groups at the 3-position.

Research indicates that this compound functions primarily as a METTL3 inhibitor . METTL3 (methyltransferase-like 3) is an enzyme that plays a crucial role in m6A methylation of RNA, which is vital for regulating gene expression and RNA metabolism. The inhibition of METTL3 has significant implications in cancer biology, particularly in acute myeloid leukemia (AML) and other malignancies where METTL3 is overexpressed .

Key Biological Activities:

- Inhibition of m6A Methylation : By inhibiting METTL3, the compound disrupts m6A modification on target mRNAs, leading to altered gene expression profiles that can induce differentiation and apoptosis in cancer cells .

- Impact on Oncogenes : The compound has been shown to affect the expression of oncogenes like SP1 and c-MYC, which are critical for cell proliferation and survival in various cancers .

Case Studies

- Acute Myeloid Leukemia (AML) : In preclinical studies, the administration of this compound led to significant reductions in AML cell proliferation. The compound induced differentiation in human AML cell lines and demonstrated efficacy in xenograft models .

- T Cell Homeostasis : Studies have shown that METTL3 inhibition affects T cell differentiation and homeostasis. Deletion or inhibition of METTL3 resulted in impaired T cell expansion, suggesting potential applications in immunological disorders .

Data Tables

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

- Cancer Treatment : Particularly for hematological malignancies like AML where METTL3 plays a pivotal role.

- Immunotherapy : Modulating T cell responses may enhance the effectiveness of existing immunotherapies.

- Viral Infections : Inhibition of METTL3 may also provide a novel approach to treating viral infections by altering host RNA responses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and functionalization. For example, azetidinone cores are often generated using 2,3-diazetidinone intermediates under hydrogenation conditions . Key parameters to optimize include catalyst choice (e.g., palladium for cross-coupling), temperature (room temperature vs. reflux), and solvent polarity. Reaction progress should be monitored via TLC or LC-MS, with purification by column chromatography (silica gel, gradient elution) .

Q. How can spectroscopic techniques (NMR, HR-MS) be applied to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The ethynyl group (C≡CH) appears as a singlet near δ 2.5–3.5 ppm in ¹H NMR, while the azetidinone carbonyl resonates at ~170–180 ppm in ¹³C NMR. Substituent effects (e.g., 3-ethynylphenyl) split signals due to para/meta coupling .

- HR-MS : Calculate exact mass using molecular formula (C₁₃H₁₃NO, MW 199.26). Match observed [M+H]⁺ or [M+Na]⁺ peaks to theoretical values (e.g., 200.27 for [M+H]⁺) with <2 ppm error .

- Data Table :

| Technique | Key Peaks/Signals | Reference |

|---|---|---|

| ¹³C NMR | δ 170.4 (C=O) | |

| HR-MS | [M+Na]⁺ = 222.25 |

Q. What purification strategies are recommended for isolating this compound from byproducts?

- Methodological Answer : Use gradient elution (hexane/ethyl acetate) for column chromatography to separate polar byproducts (e.g., unreacted amines). For persistent impurities, recrystallization in ethanol/water mixtures improves purity. Centrifugal partition chromatography (CPC) is recommended for scalability .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate the reactivity of the azetidinone ring and ethynyl group?

- Methodological Answer :

- DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps). Calculate Fukui indices to predict nucleophilic/electrophilic sites on the azetidinone ring .

- Docking : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize the ethynyl group’s van der Waals radius to account for π-π stacking .

Q. What experimental and computational approaches resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Methodological Answer :

- Crystallography : Refine X-ray data using SHELXL (high-resolution data) or twin refinement for disordered structures. Compare bond lengths/angles with DFT-optimized geometries .

- Validation : Cross-check NMR chemical shifts with computed values (e.g., GIAO method) to identify discrepancies caused by solvent effects or dynamic motion .

Q. How can kinetic isotope effects (KIEs) and isotopic labeling studies probe reaction mechanisms involving the ethynyl moiety?

- Methodological Answer :

- Deuterium Labeling : Synthesize ¹³C-labeled ethynyl derivatives to track regioselectivity in cycloadditions. Measure KIEs (k_H/k_D) using GC-MS to distinguish concerted vs. stepwise mechanisms .

- Quenching Studies : Use in-situ IR to monitor intermediate formation during Sonogashira couplings .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in polar vs. nonpolar solvents?

- Methodological Answer :

- Systematic Testing : Conduct solubility assays in 10+ solvents (e.g., DMSO, THF, chloroform) at controlled temperatures (25°C, 40°C). Use Hansen solubility parameters to correlate results with solvent polarity .

- Crystallography : Compare lattice energies (via PXRD) to explain anomalous solubility in specific solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.